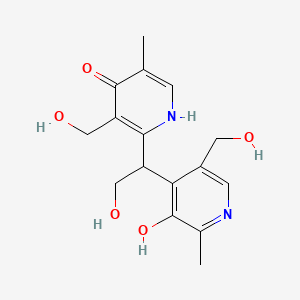
4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is a complex organic compound characterized by multiple hydroxyl groups and a pyridine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol typically involves multi-step organic reactionsSpecific catalysts and reagents, such as Rh(III) catalysts, may be used to facilitate these reactions under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis and catalysis would apply, with a focus on optimizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, potentially forming simpler hydrocarbons.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with ketone or aldehyde functionalities, while reduction could produce simpler pyridine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: May be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action for 4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, potentially forming hydrogen bonds with target molecules. This can lead to modulation of biological pathways and exertion of therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone: A compound with similar hydroxyl and methoxy groups.
2-Hydroxy-3-methyl-2-cyclopentene-1-one: Another hydroxylated compound with a different ring structure.
Uniqueness
4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is unique due to its specific arrangement of hydroxyl groups and the presence of a pyridine ring
Eigenschaften
Molekularformel |
C16H20N2O5 |
|---|---|
Molekulargewicht |
320.34 g/mol |
IUPAC-Name |
2-[2-hydroxy-1-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]ethyl]-3-(hydroxymethyl)-5-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C16H20N2O5/c1-8-3-18-14(12(7-21)15(8)22)11(6-20)13-10(5-19)4-17-9(2)16(13)23/h3-4,11,19-21,23H,5-7H2,1-2H3,(H,18,22) |
InChI-Schlüssel |
BGBGCRNCQQFQAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC(=C(C1=O)CO)C(CO)C2=C(C(=NC=C2CO)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(Acetylamino)ethyl]-5-methoxy-1H-indol-6-yl beta-D-Glucopyranosiduronic Acid](/img/structure/B13860059.png)
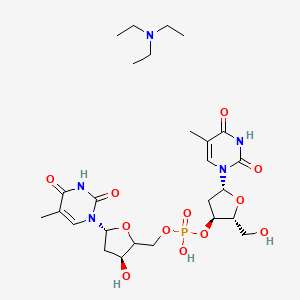
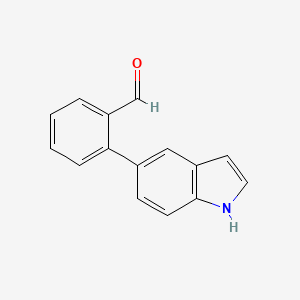

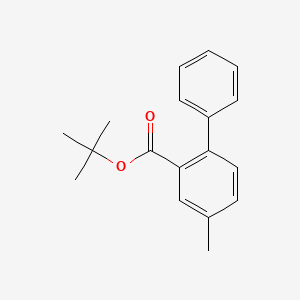
![5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13860089.png)

![tert-butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate](/img/structure/B13860097.png)
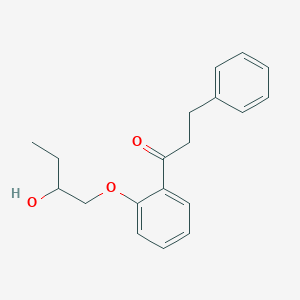
![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-Butyn-2-ol](/img/structure/B13860105.png)
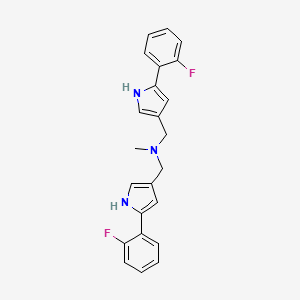
![Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B13860134.png)
![(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol](/img/structure/B13860144.png)
